molecular formula C13H22O2 B7500102 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol

2-[3-(Hydroxymethyl)-1-adamantyl]ethanol

Cat. No.: B7500102
M. Wt: 210.31 g/mol
InChI Key: PJLNWKFKZCTHHO-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)-1-adamantyl]ethanol is a chemical compound that features an adamantane core structure with a hydroxymethyl group and an ethanol group attached Adamantane is a highly stable, diamondoid hydrocarbon known for its unique cage-like structure, which imparts significant rigidity and stability to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol typically involves the functionalization of adamantane derivatives. One common method is the hydroxymethylation of 1-adamantylmethanol, followed by further functionalization to introduce the ethanol group. The reaction conditions often involve the use of strong bases and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)-1-adamantyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride, phosphorus tribromide, and various alkyl halides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield adamantane carboxylic acid, while reduction can produce different adamantane alcohol derivatives.

Scientific Research Applications

2-[3-(Hydroxymethyl)-1-adamantyl]ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s stability and unique structure make it a candidate for studying biological interactions and as a potential drug delivery vehicle.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its rigidity and stability.

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid framework that can enhance binding affinity to biological targets, while the hydroxymethyl and ethanol groups can participate in hydrogen bonding and other interactions. These properties make the compound effective in modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanol: Similar structure but lacks the hydroxymethyl group.

    2-Adamantanone: Contains a ketone group instead of the hydroxymethyl and ethanol groups.

    3-(Hydroxymethyl)adamantane-1-carboxylic acid: Similar structure with a carboxylic acid group.

Uniqueness

2-[3-(Hydroxymethyl)-1-adamantyl]ethanol is unique due to the presence of both hydroxymethyl and ethanol groups, which provide additional functionalization options and enhance its reactivity compared to other adamantane derivatives. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[3-(hydroxymethyl)-1-adamantyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c14-2-1-12-4-10-3-11(5-12)7-13(6-10,8-12)9-15/h10-11,14-15H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLNWKFKZCTHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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